6-Chloro-2-fluoro-9-isopropyl-9H-purine
Overview
Description
6-Chloro-2-fluoro-9-isopropyl-9H-purine is a chemical compound with the molecular formula C8H8ClFN4. It has a molecular weight of 214.63 g/mol . This compound belongs to the class of organic compounds known as purines and purine derivatives. These are aromatic heterocyclic compounds containing a purine moiety, which is formed by a pyrimidine-ring fused to an imidazole ring .
Synthesis Analysis
The synthesis of this compound involves several steps. One method involves the reaction of the 6-chloro substituent with alkyl and aryl amides using Buchwald palladium-catalysed conditions (RCONH2, Pd2dba2, xantphos, Cs2CO3, 100 °C), which could be followed by amine displacement of the 2-fluoro group .Molecular Structure Analysis
The molecular structure of this compound consists of a purine core, which is a bicyclic aromatic ring consisting of one six-membered ring with two nitrogen atoms and one five-membered ring with two nitrogen atoms. The purine core is substituted at the 6-position with a chlorine atom, at the 2-position with a fluorine atom, and at the 9-position with an isopropyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 214.63 g/mol and a molecular formula of C8H8ClFN4. The compound is stored in an inert atmosphere at 2-8°C . The compound’s boiling point, melting point, and flash point are not available .Scientific Research Applications
Synthesis and Chemical Transformations
Synthesis of Fluorinated Nucleosides : A study by Takamatsu et al. (2001) described the synthesis of 9-(2,3-dideoxy-2-fluoro-beta-D-threo-pentofuranosyl)adenine (FddA) using a derivative of 6-chloro-9H-purine. The introduction of a 6-chloro group improved the fluorination yield of purine nucleosides (Takamatsu et al., 2001).
Platinum Coordination Chemistry : Trávníček and Štarha (2013) explored the coordination geometry of platinum with a ligand derived from 6-chloro-9-isopropyl-9H-purine, contributing to the field of coordination chemistry (Trávníček & Štarha, 2013).
Regioselective Cross-Coupling Reactions : Ibrahim, Chevot, and Legraverend (2011) investigated the lithiation and subsequent cross-coupling reactions of 6-chloro-9H-purine, revealing insights into regioselective synthesis methods (Ibrahim, Chevot, & Legraverend, 2011).
Antimycobacterial Activity : Braendvang and Gundersen (2007) synthesized 6-(2-furyl)-9-(p-methoxybenzyl)purines with various substituents, including chloro groups at the 6-position, to evaluate their antimycobacterial properties (Braendvang & Gundersen, 2007).
Synthesis of Antiviral Agents : Kelley, Linn, and Selway (1989) synthesized a series of 6-chloro-9H-purine derivatives for antirhinovirus activity evaluation, contributing to antiviral research (Kelley, Linn, & Selway, 1989).
Phosphorylation of Purine Derivatives : Polat and Tunçbilek (2021) developed an efficient synthesis protocol for a phosphorylated purine derivative starting from 6-chloropurine, important in cancer and viral disease treatment (Polat & Tunçbilek, 2021).
Nucleophilic Displacement Studies : Liu and Robins (2007) investigated the nucleophilic displacement reactions of 6-halopurine nucleosides, including 6-chloro variants, enhancing understanding of reaction mechanisms (Liu & Robins, 2007).
Synthesis of Anticonvulsant Agents : Kelley et al. (1988) synthesized 9-(2-fluorobenzyl)-6-alkylamino-9H-purines, investigating their anticonvulsant properties, highlighting the therapeutic potential of 6-chloro-9H-purine derivatives (Kelley et al., 1988).
Enzymatic Synthesis of Modified Nucleosides : Zhou et al. (2015) studied the enzymatic transglycosylation of 6-chloro-2-fluoropurine, contributing to the field of biocatalysis and pharmaceutical synthesis (Zhou et al., 2015).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
6-chloro-2-fluoro-9-propan-2-ylpurine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClFN4/c1-4(2)14-3-11-5-6(9)12-8(10)13-7(5)14/h3-4H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AISKFDFVSSENFX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=NC2=C1N=C(N=C2Cl)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClFN4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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